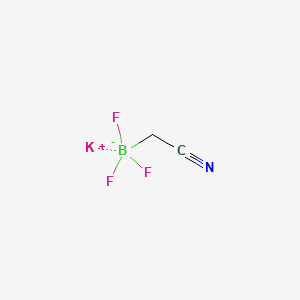
Potassium (cyanomethyl)trifluoroborate
Overview
Description
Potassium (cyanomethyl)trifluoroborate is an organoboron compound with the molecular formula C2H2BF3KN. It is a white to off-white solid that is used as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and versatility, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
Potassium (cyanomethyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon bonds in organic compounds . These bonds are targeted in Suzuki–Miyaura-type reactions, which are widely used transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the carbon-carbon bonds. In Suzuki–Miyaura-type reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and natural products .
Action Environment
The action of this compound is influenced by environmental factors. It is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile reagent in a variety of environments, including those that are oxidative or contain moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (cyanomethyl)trifluoroborate can be synthesized through the reaction of cyanomethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Potassium (cyanomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium (cyanomethyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium (tert-butoxymethyl)trifluoroborate
Uniqueness
Potassium (cyanomethyl)trifluoroborate is unique due to its stability and versatility in various chemical reactions. Unlike some other trifluoroborate salts, it is particularly effective in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;cyanomethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENQMHWPRCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635415 | |
| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-58-8 | |
| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (cyanomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



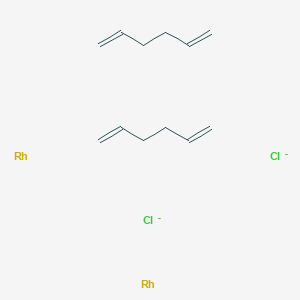
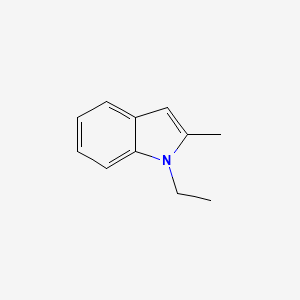
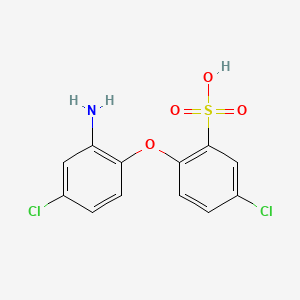
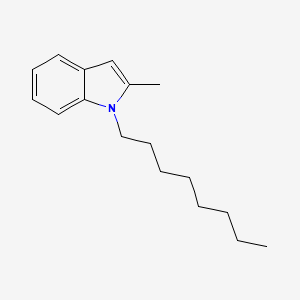


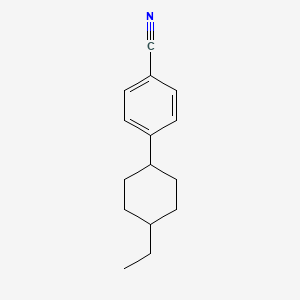
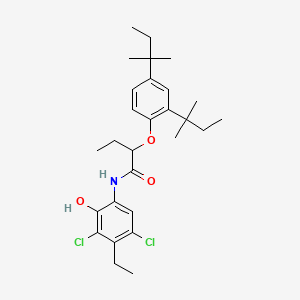
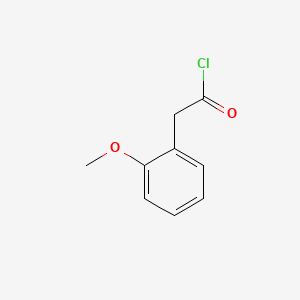
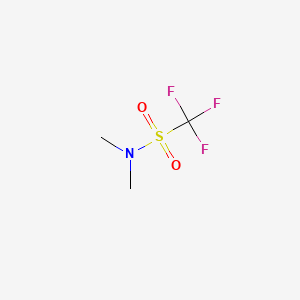
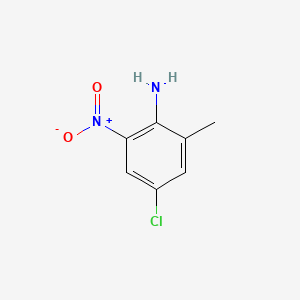
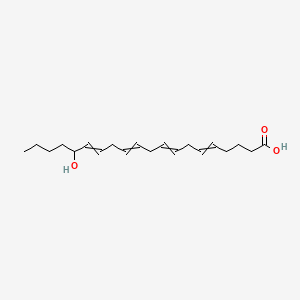
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
